2,5-Diaminoindan dihydrochloride
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Overview
Description
2,5-Diaminoindan dihydrochloride: is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . It is a derivative of indan, a bicyclic organic compound, and contains two amino groups at the 2 and 5 positions of the indan ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminoindan dihydrochloride typically involves the reduction of 2,5-dinitroindan, followed by the conversion of the resulting diamine to its dihydrochloride salt. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminoindan dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Stable amine derivatives.
Substitution: Various substituted indan derivatives.
Scientific Research Applications
2,5-Diaminoindan dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Diaminoindan dihydrochloride involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific biological context .
Comparison with Similar Compounds
2,5-Diaminopyridine dihydrochloride: Similar in structure but contains a pyridine ring instead of an indan ring.
2,5-Diamino-1,4-benzenediol dihydrochloride: Contains a benzene ring with hydroxyl groups in addition to the amino groups.
Uniqueness: 2,5-Diaminoindan dihydrochloride is unique due to its indan ring structure, which imparts specific chemical and physical properties that are different from those of its analogs. This uniqueness makes it valuable for specific applications where the indan ring’s rigidity and electronic properties are advantageous.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2,5-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-2-1-6-3-9(11)5-7(6)4-8;;/h1-2,4,9H,3,5,10-11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZTYGOOFIOXIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623056 |
Source
|
Record name | 2,3-Dihydro-1H-indene-2,5-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131742-56-8 |
Source
|
Record name | 2,3-Dihydro-1H-indene-2,5-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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